![molecular formula C24H40O9 B568844 DE(8-carboxyoctyl)6-carboxyhexylmupirocin CAS No. 167842-64-0](/img/structure/B568844.png)
DE(8-carboxyoctyl)6-carboxyhexylmupirocin
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Overview
Description
DE(8-carboxyoctyl)6-carboxyhexylmupirocin is a chemical compound with the molecular formula C24H40O9 . It’s not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of DE(8-carboxyoctyl)6-carboxyhexylmupirocin is represented by the formula C24H40O9 . The average mass is 472.569 Da and the monoisotopic mass is 472.267242 Da .Scientific Research Applications
Antibacterial Agent
Pseudomonic Acid F is a type of mupirocin, a polyketide antibiotic produced by Pseudomonas fluorescens . It inhibits isoleucyl-tRNA synthetase and has been used since 1985 to help prevent infection by methicillin-resistant Staphylococcus aureus (MRSA), particularly within hospitals .
Resistance Overcoming
Resistance to mupirocin was first detected in 1987 and high-level resistance in S. aureus is due to a plasmid-encoded second isoleucyl-tRNA synthetase . Recent analysis of the biosynthetic pathway for thiomarinols from marine bacteria opens up possibilities to modify mupirocin so as to overcome this resistance .
Potential Therapeutic Agent
Pseudomonic acid was tentatively used as a potential therapeutic agent for skin infections and nasal carriage of antibiotic-resistant strains of Staphylococcus aureus in 1983 .
Control of MRSA Outbreaks
Mupirocin is used to control the MRSA outbreaks, for infections of soft tissue or skin and for nasal decolonization .
Large Scale Production
Due to its wide use without prescription, the microorganism’s resistance to Mupirocin increased from up to 81%, thus becoming imperative its control or improvement . As the biotechnological production of Mupirocin has not been previously reviewed, in the present paper we summarize some consideration on the biochemical process for the production of pseudomonic acids (submerged fermentation and product recovery) .
Mechanism of Action
Target of Action
Pseudomonic Acid F, also known as DE(8-carboxyoctyl)6-carboxyhexylmupirocin, primarily targets bacterial protein synthesis . It specifically inhibits the activity of bacterial isoleucyl-tRNA synthetase , an enzyme that plays a crucial role in protein synthesis by attaching isoleucine to its corresponding tRNA .
Mode of Action
The compound interacts with its target by binding to the active site of the bacterial isoleucyl-tRNA synthetase . This binding inhibits the enzyme’s activity, thereby preventing the attachment of isoleucine to its corresponding tRNA . As a result, protein synthesis in the bacteria is disrupted .
Biochemical Pathways
The inhibition of bacterial isoleucyl-tRNA synthetase disrupts the protein synthesis pathway in bacteria . This disruption affects the downstream effects of protein synthesis, including cell growth and division .
Pharmacokinetics
Therefore, its bioavailability is largely confined to the site of application .
Result of Action
The primary result of Pseudomonic Acid F’s action is the inhibition of bacterial growth . By disrupting protein synthesis, the compound prevents bacteria from growing and dividing normally . This makes it an effective treatment for bacterial infections, particularly those caused by Staphylococcus aureus and Streptococcus pyogenes .
Action Environment
The action of Pseudomonic Acid F can be influenced by various environmental factors. For instance, the compound is produced by the soil bacterium Pseudomonas fluorescens, which can grow in a variety of environments, including soil, water, and plant surfaces . The production of Pseudomonic Acid F and other secondary metabolites by this bacterium is activated by signal molecules in a phenomenon known as quorum sensing . This suggests that the compound’s production, and potentially its action, can be influenced by the bacterial population density and other environmental factors .
properties
IUPAC Name |
7-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxyheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O9/c1-14(11-21(28)31-9-7-5-4-6-8-20(26)27)10-18-23(30)22(29)17(13-32-18)12-19-24(33-19)15(2)16(3)25/h11,15-19,22-25,29-30H,4-10,12-13H2,1-3H3,(H,26,27)/b14-11+/t15-,16-,17-,18-,19-,22+,23-,24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVFEJHUAUQOLX-XUUZYBQDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCC(=O)O)C)C(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCC(=O)O)/C)[C@H](C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DE(8-carboxyoctyl)6-carboxyhexylmupirocin | |
CAS RN |
167842-64-0 |
Source
|
Record name | DE(8-carboxyoctyl)6-carboxyhexylmupirocin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167842640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PSEUDOMONIC ACID F | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62A2FN8SE0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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